Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the pyrazole ring allows for strong binding interactions with various biological molecules, enhancing its efficacy as a bioactive compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate.
Methyl 2-(3-nitro-5-methyl-1H-pyrazol-1-yl)acetate: An oxidized derivative with different chemical properties.
Ethyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate: An ester analog with a different alkyl group.
Uniqueness
This compound is unique due to the combination of its amino and ester functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for the formation of various derivatives, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-5-3-6(8)9-10(5)4-7(11)12-2/h3H,4H2,1-2H3,(H2,8,9) |
InChI Key |
QSFRSJHKYUBTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC)N |
Origin of Product |
United States |
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